- Green synthesis and biological evaluation of pyrimidine derivativesJournal of Applicable Chemistry (Lumami, 2015, 4(5), 1462-1468,
Cas no 91717-22-5 (2-Amino-4-piperidino-6-methylpyrimidine)

2-Amino-4-piperidino-6-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-piperidino-6-methylpyrimidine
- 4-Methyl-6-(1-piperidinyl)-2-pyrimidinylamine
- 4-methyl-6-piperidin-1-ylpyrimidin-2-amine
- 4-methyl-6-piperidino-pyrimidin-2-ylamine
- 4-Methyl-6-(1-piperidinyl)-2-pyrimidinamine (ACI)
- Pyrimidine, 2-amino-4-methyl-6-piperidino- (7CI)
- 2-Amino-4-(1-piperidinyl)-6-methylpyrimidine
- 2-Amino-4-methyl-6-(piperidin-1-yl)pyrimidine
- 4-methyl-6-(1-piperidinyl)-2-pyrimidinamine
- SCHEMBL6600071
- DS-0722
- SR-01000402025-1
- 91717-22-5
- MLS000706633
- ChemDiv1_000749
- SR-01000402025
- DTXSID40353688
- HMS2596E08
- 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- HMS3382K10
- 4-methyl-6-piperidin-1-yl-pyrimidin-2-amine
- CHEMBL1508066
- Oprea1_411252
- cid_748221
- DB-005943
- Cambridge id 5493483
- MFCD01011781
- BDBM90296
- HMS589C01
- FS-2971
- J-507881
- AG-670/36898044
- AKOS001605146
- (4-methyl-6-piperidino-pyrimidin-2-yl)amine
- SB42966
- SMR000226017
- AB00087022-01
- 2-Pyrimidinamine, 4-methyl-6-(1-piperidinyl)-
- SY110853
-
- MDL: MFCD01011781
- Inchi: 1S/C10H16N4/c1-8-7-9(13-10(11)12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12,13)
- InChI Key: ZWVDHBALCSTSJN-UHFFFAOYSA-N
- SMILES: N1C(N2CCCCC2)=CC(C)=NC=1N
Computed Properties
- Exact Mass: 192.13700
- Monoisotopic Mass: 192.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55A^2
Experimental Properties
- Density: 1.153
- Boiling Point: 421.8°C at 760 mmHg
- Flash Point: 208.9°C
- Refractive Index: 1.59
- PSA: 55.04000
- LogP: 2.00370
2-Amino-4-piperidino-6-methylpyrimidine Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
2-Amino-4-piperidino-6-methylpyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-4-piperidino-6-methylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB436253-1 g |
2-Amino-4-piperidino-6-methylpyrimidine; . |
91717-22-5 | 1g |
€183.70 | 2023-04-23 | ||
Chemenu | CM165564-25g |
2-Amino-4-piperidino-6-methylpyrimidine |
91717-22-5 | 98% | 25g |
$487 | 2024-07-20 | |
Apollo Scientific | OR907039-5g |
2-Amino-4-piperidino-6-methylpyrimidine |
91717-22-5 | 95% | 5g |
£345.00 | 2025-02-21 | |
abcr | AB436253- |
2-Amino-4-piperidino-6-methylpyrimidine; . |
91717-22-5 | €186.10 | 2023-01-10 | |||
eNovation Chemicals LLC | D500883-5g |
2-AMino-4-piperidino-6-MethylpyriMidine |
91717-22-5 | 97% | 5g |
$435 | 2023-09-01 | |
Matrix Scientific | 073677-5g |
2-Amino-4-piperidino-6-methylpyrimidine, 95+% |
91717-22-5 | 95+% | 5g |
$899.00 | 2023-09-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188257-250mg |
2-Amino-4-piperidino-6-methylpyrimidine |
91717-22-5 | 95% | 250mg |
¥159.90 | 2023-09-04 | |
Chemenu | CM165564-25g |
2-Amino-4-piperidino-6-methylpyrimidine |
91717-22-5 | 98% | 25g |
$430 | 2021-08-05 | |
eNovation Chemicals LLC | D500883-1g |
2-AMino-4-piperidino-6-MethylpyriMidine |
91717-22-5 | 97% | 1g |
$215 | 2023-09-01 | |
eNovation Chemicals LLC | D500883-10g |
2-AMino-4-piperidino-6-MethylpyriMidine |
91717-22-5 | 97% | 10g |
$650 | 2023-09-01 |
2-Amino-4-piperidino-6-methylpyrimidine Production Method
Synthetic Circuit 1
2.1 Reagents: Phosphorus oxychloride ; 2 h, reflux
3.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ; 42 min
Synthetic Circuit 2
2.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ; 42 min
- Green synthesis and biological evaluation of pyrimidine derivativesJournal of Applicable Chemistry (Lumami, 2015, 4(5), 1462-1468,
Synthetic Circuit 3
- Green synthesis and biological evaluation of pyrimidine derivativesJournal of Applicable Chemistry (Lumami, 2015, 4(5), 1462-1468,
2-Amino-4-piperidino-6-methylpyrimidine Raw materials
- Guanidine hydrochloride
- Ethyl acetoacetate
- 2-amino-6-methylpyrimidin-4-ol
- 4-Chloro-6-methylpyrimidin-2-amine
2-Amino-4-piperidino-6-methylpyrimidine Preparation Products
2-Amino-4-piperidino-6-methylpyrimidine Related Literature
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
Additional information on 2-Amino-4-piperidino-6-methylpyrimidine
Professional Introduction to 2-Amino-4-piperidino-6-methylpyrimidine (CAS No. 91717-22-5)
2-Amino-4-piperidino-6-methylpyrimidine, with the CAS number 91717-22-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic compound features a pyrimidine core substituted with an amino group at the 2-position, a piperidino group at the 4-position, and a methyl group at the 6-position. Its unique structural configuration makes it a valuable intermediate in the development of various therapeutic agents, particularly those targeting central nervous system disorders and oncological applications.
The compound's2-amino and4-piperidino functional groups contribute to its high reactivity and versatility in chemical transformations. These features are particularly advantageous in medicinal chemistry, where such modifications enhance binding affinity and selectivity for biological targets. The6-methyl substituent further stabilizes the molecule, improving its pharmacokinetic properties and reducing potential off-target effects.
In recent years, there has been growing interest in2-Amino-4-piperidino-6-methylpyrimidine due to its potential in drug discovery. For instance, studies have demonstrated its utility as a precursor in synthesizing kinase inhibitors, which are critical in cancer therapy. Thepiperidino moiety, in particular, has been shown to improve solubility and metabolic stability, making it an attractive scaffold for drug development.
A notable application of this compound is in the synthesis of small-molecule inhibitors targeting protein-protein interactions involved in neurodegenerative diseases. Research published in leading journals highlights its role as a key intermediate in developing novel compounds that modulate pathways associated with Alzheimer's and Parkinson's diseases. The2-amino group allows for further derivatization, enabling the creation of libraries of compounds with tailored pharmacological profiles.
The6-methylpyrimidine core is also of interest for its ability to interact with metal ions, which is relevant in designing metallodrugs for therapeutic purposes. This property has been explored in developing compounds that exhibit antimicrobial and antiviral activities. The combination of these structural features makes2-Amino-4-piperidino-6-methylpyrimidine(CAS No. 91717-22-5) a multifaceted building block for innovative drug candidates.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its ability to form stable complexes with other molecules has led to investigations into its use as a ligand in catalytic systems. These studies aim to develop more efficient synthetic routes for complex organic molecules, which could revolutionize industrial chemical processes.
The synthesis of2-Amino-4-piperidino-6-methylpyrimidine(CAS No. 91717-22-5) typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research and commercial applications. Techniques such as flow chemistry and microwave-assisted synthesis have been particularly effective in optimizing production processes.
The compound'spiperidino moiety has also been explored for its potential role in designing molecules that interact with G-protein coupled receptors (GPCRs). These receptors are involved in numerous physiological processes and are key targets for many therapeutic interventions. By modifying thepiperidino group, researchers can fine-tune the binding properties of their compounds, leading to more effective drugs with reduced side effects.
Efforts to understand the mechanistic aspects of2-Amino-4-piperidino-6-methylpyrimidine(CAS No. 91717-22-5) have led to insights into how structural modifications influence biological activity. Computational studies using molecular modeling have been instrumental in predicting how different derivatives will behave within biological systems. These predictions guide experimental designs and accelerate the discovery process.
The future prospects of this compound are promising, with ongoing research focusing on expanding its applications into areas such as immunotherapy and anti-inflammatory treatments. The ability to modify its core structure allows for the creation of molecules that can modulate immune responses without triggering adverse effects. Such developments could lead to breakthroughs in treating autoimmune diseases and chronic inflammatory conditions.
In conclusion, 2-Amino-4-piperidino-6-methylpyrimidine(CAS No. 91717-22-5) is a versatile compound with significant potential across multiple domains of science and medicine. Its unique structural features make it an invaluable intermediate for drug development, materials science, and catalysis. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing scientific knowledge and therapeutic innovation.
91717-22-5 (2-Amino-4-piperidino-6-methylpyrimidine) Related Products
- 2639430-54-7(Tert-butyl 6-aminoquinoline-4-carboxylate)
- 1805585-76-5(3-(Bromomethyl)-4-(difluoromethyl)-2-fluoro-5-iodopyridine)
- 1009075-49-3(Tert-butyl 4-(ethylamino)azepane-1-carboxylate)
- 901259-94-7(2-{5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide)
- 198493-29-7(Carbamic acid, [(1R)-1-ethyl-3-oxopropyl]-, 1,1-dimethylethyl ester (9CI))
- 35236-85-2(6-ethyl-3-propanoyl-2H-pyran-2,4(3H)-dione)
- 1805761-18-5(Ethyl 4-fluoro-3-(3-methoxy-3-oxopropyl)benzoate)
- 254-97-7(Pyrido[2,3-e]-1,2,4-triazine)
- 851978-72-8(N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide)
- 2228172-29-8(2-1-({(tert-butoxy)carbonylamino}methyl)cyclopropyl-2-methoxyacetic acid)
